4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
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Overview
Description
N3-[(4-tert-butylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine is an alkylbenzene.
Scientific Research Applications
Scientific Research Applications of 4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
Synthesis and Characterization :
- The compound has been used in the synthesis of various derivatives, which are characterized using elemental analyses and spectroscopic methods (Yüksek et al., 2005).
Acidity and Solvent Effects :
- Investigations into the effects of solvents and molecular structure on the acidity of related compounds have been conducted. Potentiometric titrations with tetrabutylammonium hydroxide in non-aqueous solvents like isopropyl alcohol and tert-butyl alcohol have been performed to determine pKa values (Alkan et al., 2008).
Antimicrobial Activities :
- Synthesized derivatives have been screened for antimicrobial activities. Some compounds exhibit good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antioxidant Properties :
- Studies have also focused on the antioxidant activities of these compounds. Tests such as free radical scavenging and metal chelating activity have been conducted, comparing the results to standard antioxidants (Yüksek et al., 2015).
Synthesis of Novel Derivatives :
- Research has been conducted to synthesize novel derivatives of 4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone, exploring their structural features and potential applications (Aksyonova-Seliuk et al., 2018).
Photographic Performance :
- Studies have explored the use of tri-substituted aminobenzaldehyde hydrazones, related to the compound , as hole transport materials in organic photoconductors. This research indicates potential applications in the field of photography and imaging (Li, 2005).
Chemical Reactivity and Transformations :
- Investigations into the chemical reactivity of related compounds have been conducted, providing insights into potential synthetic applications and transformations (Dumas, 1993).
properties
Product Name |
4-tert-butylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone |
---|---|
Molecular Formula |
C13H18N6 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-N-[(E)-(4-tert-butylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C13H18N6/c1-13(2,3)11-6-4-10(5-7-11)8-15-17-12-18-16-9-19(12)14/h4-9H,14H2,1-3H3,(H,17,18)/b15-8+ |
InChI Key |
CZTPFVJLANCIEZ-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC2=NN=CN2N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC2=NN=CN2N |
solubility |
19 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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